(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol
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Overview
Description
(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol is an organic compound characterized by its unique structure, which includes two cyclobutyl groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-dicyclobutyl-2-methylpropan-1-ol typically involves the use of cyclobutyl derivatives and appropriate reagents to achieve the desired structure. One common method involves the reaction of cyclobutylmagnesium bromide with a suitable aldehyde or ketone, followed by reduction to yield the target alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including distillation and chromatography, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3,3-dicyclobutyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-dicyclobutyl-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(2S)-3,3-dicyclobutyl-2-methylpropan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
(2S)-3,3-dicyclobutyl-2-methylpropan-1-ester: Similar structure but with an ester group instead of a hydroxyl group.
Uniqueness
(2S)-3,3-dicyclobutyl-2-methylpropan-1-ol is unique due to its specific combination of cyclobutyl groups and a hydroxyl functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
(2S)-3,3-di(cyclobutyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWWOARDKPOSU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CCC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C1CCC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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